(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
CAS No.: 138922-03-9
Cat. No.: VC8237179
Molecular Formula: C19H20O5S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138922-03-9 |
|---|---|
| Molecular Formula | C19H20O5S |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | (4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
| Standard InChI | InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17+,18?,19+/m1/s1 |
| Standard InChI Key | BDNIQCYVYFGHSI-AQTIYHOBSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
| SMILES | C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
| Canonical SMILES | C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Stereochemical Complexity
The compound’s IUPAC name, (4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol, reflects its fused heterocyclic architecture. The molecular formula C₁₉H₂₀O₅S (MW: 360.4 g/mol) incorporates a pyrano[3,2-d] dioxine scaffold substituted with phenyl, phenylsulfanyl, and vicinal diol groups. Key structural features include:
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Stereochemical Configuration: The absolute stereochemistry at positions 4aR, 6S, 7R, 8R, and 8aR creates a rigid bicyclic system, as evidenced by its isomeric SMILES notation.
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Functional Groups: The phenylsulfanyl (-SPh) moiety at C6 and vicinal diol (-OH) groups at C7 and C8 introduce polar and hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.
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Protective Group Analogy: The dioxine ring (1,3-dioxacyclohexane) may act as a protective moiety for the diol, akin to benzylidene acetals in carbohydrate chemistry .
Table 1: Key Structural Descriptors
Analytical Characterization Techniques
Robust characterization of this compound necessitates multimodal analytical approaches:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with diol protons appearing as distinct doublets (δ 4.0–5.5 ppm).
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Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 361.1184.
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X-ray Crystallography: Resolves absolute configuration, though crystalline derivatives may be required .
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